Advanced Handling, Safety Protocols, and Synthetic Applications of 6-Bromo-4-methoxythieno[3,2-d]pyrimidine
Advanced Handling, Safety Protocols, and Synthetic Applications of 6-Bromo-4-methoxythieno[3,2-d]pyrimidine
Executive Summary
In contemporary medicinal chemistry, the thieno[3,2-d]pyrimidine scaffold has emerged as a privileged pharmacophore, particularly in the design of highly selective kinase inhibitors[1][2]. 6-Bromo-4-methoxythieno[3,2-d]pyrimidine (CAS: 215927-37-0) serves as a critical, bifunctional molecular building block. The C6-bromine provides an optimal site for transition-metal-catalyzed cross-coupling reactions, while the C4-methoxy group acts either as a stable protecting group for a cryptic carbonyl or as a leaving group for nucleophilic aromatic substitution (SNAr).
This whitepaper provides an in-depth technical guide for researchers and drug development professionals, detailing the physicochemical properties, rigorous safety and handling protocols, and field-proven synthetic methodologies associated with this compound.
Physicochemical Properties & Molecular Identity
Understanding the physical parameters of 6-bromo-4-methoxythieno[3,2-d]pyrimidine is essential for predicting its behavior in both synthetic workflows and biological environments. The electron-withdrawing nature of the pyrimidine ring, combined with the halogen and methoxy substituents, dictates its solubility, stability, and reactivity[3].
Table 1: Quantitative Identity and Physicochemical Data
| Parameter | Value / Description |
| Chemical Name | 6-Bromo-4-methoxythieno[3,2-d]pyrimidine |
| CAS Registry Number | 215927-37-0[4][5] |
| Molecular Formula | C7H5BrN2OS |
| Molecular Weight | 245.09 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in DMF, DMSO, Dichloromethane; Insoluble in Water |
| Storage Conditions | 2–8°C, sealed in a dry, dark environment[3] |
Safety Data Sheet (SDS) & Hazard Profile
As a Senior Application Scientist, it is critical to understand not just what the hazards are, but why they exist. The safety profile of 6-bromo-4-methoxythieno[3,2-d]pyrimidine is driven by its intrinsic electrophilicity.
GHS Classification and Mechanistic Toxicology
Based on analogous halogenated thienopyrimidines, this compound is classified under the following Global Harmonized System (GHS) hazard statements[3]:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Causality of Toxicity: The pyrimidine core is highly electron-deficient. The presence of the C6-bromine further depletes electron density, making the ring highly susceptible to nucleophilic attack. Upon contact with biological tissues, the molecule can undergo SNAr reactions with biological nucleophiles (such as the sulfhydryl groups of cysteine residues in epidermal proteins). This covalent modification of cellular proteins is the primary mechanistic driver for its irritant properties (H315, H319) and potential to trigger localized inflammatory responses[3].
Self-Validating Handling Protocol
To ensure absolute safety, standard "wear gloves" directives are insufficient. The following self-validating protocol must be used during the gravimetric dispensing of this compound:
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Preparation: Establish a negative-pressure environment using a certified powder-dispensing fume hood. Verify the continuous flow monitor reads >100 fpm face velocity.
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PPE: Don double nitrile gloves (outer pair changed immediately upon suspected contamination), a particulate-rated face mask (N95 or P100), and a fully fastened lab coat.
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Dispensing: Weigh the solid using anti-static weigh boats to prevent aerosolization via static repulsion.
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Validation (The Self-Validating Step): Because thienopyrimidines are highly UV-active due to their extended conjugation, post-weighing cleanliness must be verified. Sweep the balance area with a handheld UV lamp (254 nm). Any residual fluorescent particulate indicates a spill.
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Decontamination: Wipe down contaminated surfaces with a 10% NaOH/Ethanol solution. The hydroxide ion rapidly displaces the methoxy group or hydrolyzes the core, neutralizing the electrophilic hazard, followed by a standard water wipe.
Synthetic Utility & Experimental Workflows
The strategic value of 6-bromo-4-methoxythieno[3,2-d]pyrimidine lies in its orthogonal reactivity. The following DOT diagram illustrates the divergent synthetic pathways utilized in drug discovery.
Synthetic functionalization pathways of 6-bromo-4-methoxythieno[3,2-d]pyrimidine.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling (C6 Position)
The C6-bromine bond is highly activated for oxidative addition by Palladium(0). This allows for the rapid construction of extended aromatic systems necessary for occupying the hydrophobic pockets of kinase active sites[6].
Step-by-Step Methodology:
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Charge the Flask: To an oven-dried Schlenk flask, add 6-bromo-4-methoxythieno[3,2-d]pyrimidine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2CO3 (2.5 equiv).
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Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv).
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Solvent Introduction: Evacuate and backfill the flask with Argon (3 cycles). Inject a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). Causality: Water is strictly required to dissolve the inorganic base and facilitate the transmetalation step by forming a reactive palladium-hydroxo species.
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Reaction: Heat the mixture to 90°C for 4–6 hours under vigorous stirring.
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Self-Validating In-Process Control (IPC): Monitor the reaction via LC-MS. The reaction is deemed complete when the characteristic isotopic doublet of the starting material (equal intensity peaks at m/z 245 and 247 due to 79Br and 81Br) completely disappears, replaced by the singleton mass of the cross-coupled product.
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Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4, and purify via silica gel chromatography.
Signaling Pathways & Drug Development Applications
Derivatives synthesized from 6-bromo-4-methoxythieno[3,2-d]pyrimidine have demonstrated profound efficacy as ATP-competitive kinase inhibitors. Notably, extensive structure-activity relationship (SAR) studies have yielded highly potent dual inhibitors of Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3) [6][7]. Furthermore, this scaffold has been successfully optimized into potent inhibitors of ATR kinase (inducing synthetic lethality in DNA damage response-deficient cancers)[2], RIPK2 (for anti-inflammatory applications)[1], and CDK7 (for triple-negative breast cancer)[8].
In the case of FAK/FLT3 dual inhibition, the thienopyrimidine core mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region. This dual inhibition synergistically blocks downstream PI3K/AKT signaling, halting leukemic cell proliferation and preventing tumor metastasis[6][7].
Mechanism of FAK/FLT3 kinase inhibition by thieno[3,2-d]pyrimidine derivatives.
References
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Journal of Medicinal Chemistry (ACS Publications). Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3. (2021). Available at:[Link]
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European Journal of Medicinal Chemistry (via PubMed). Discovery of Thieno[3,2-d]pyrimidine derivatives as potent and selective inhibitors of ataxia telangiectasia mutated and Rad3 related (ATR) kinase. (2023). Available at:[Link]
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European Journal of Medicinal Chemistry (via PubMed). Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. (2024). Available at:[Link]
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European Journal of Medicinal Chemistry (via PubMed). Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy. (2025). Available at:[Link]
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6-Bromo-4-methoxythieno[3,2-d]pyrimidine
